
Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4-Cyclobutyl-2-(Methylsulfonyl)pyrimidin-5-carboxylat ist eine chemische Verbindung mit der Summenformel C12H16N2O4S. Es handelt sich um ein Pyrimidinderivat, eine Klasse organischer Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4-Cyclobutyl-2-(Methylsulfonyl)pyrimidin-5-carboxylat beinhaltet typischerweise die Reaktion von 4-Cyclobutyl-2-(Methylsulfonyl)pyrimidin-5-carbonsäure mit Methanol in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Reinigungssysteme zum Einsatz kommen.
Chemische Reaktionsanalyse
Reaktionstypen
Methyl-4-Cyclobutyl-2-(Methylsulfonyl)pyrimidin-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfonylgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Sulfide.
Substitution: Verschiedene substituierte Pyrimidinderivate.
Wissenschaftliche Forschungsanwendungen
Methyl-4-Cyclobutyl-2-(Methylsulfonyl)pyrimidin-5-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antiviraler und krebshemmender Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-4-Cyclobutyl-2-(Methylsulfonyl)pyrimidin-5-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die Sulfonylgruppe der Verbindung spielt eine entscheidende Rolle bei ihrer Reaktivität und Interaktion mit biologischen Molekülen .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s sulfonyl group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-4-Cyclobutyl-2-(Methylsulfonyl)pyrimidin-5-carboxylat
- 4-Cyclobutyl-2-(Methylsulfonyl)pyrimidin-5-carbonsäure
- Methyl-4-Cyclobutyl-2-(Methylsulfonyl)pyrimidin-5-carboxamid
Einzigartigkeit
Methyl-4-Cyclobutyl-2-(Methylsulfonyl)pyrimidin-5-carboxylat ist aufgrund seiner spezifischen Kombination einer Cyclobutylgruppe und einer Methylsulfonylgruppe, die am Pyrimidinring gebunden sind, einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C11H14N2O4S |
|---|---|
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
methyl 4-cyclobutyl-2-methylsulfonylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H14N2O4S/c1-17-10(14)8-6-12-11(18(2,15)16)13-9(8)7-4-3-5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
HGKWHXSDURRXBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(N=C1C2CCC2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




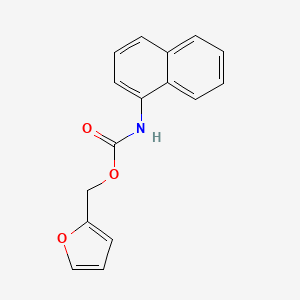

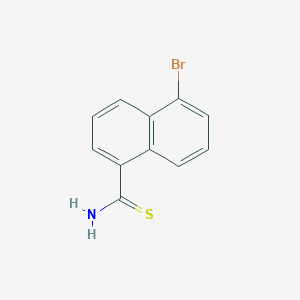

![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
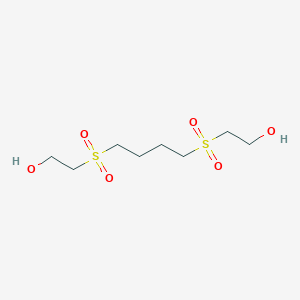


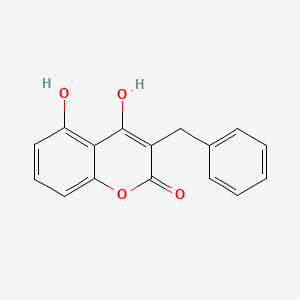

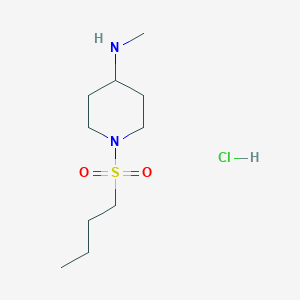
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)
